

Application Notes & Protocols for Stability-Indicating Assay of Apixaban

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Compound of Interest

Compound Name: 4,5-Dehydro Apixaban

Cat. No.: B601577

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These application notes provide a comprehensive overview and detailed protocols for a stability-indicating assay of Apixaban using High-Performance Liquid Chromatography (HPLC). This method is crucial for researchers, scientists, and drug development professionals to assess the stability of Apixaban in bulk drug and pharmaceutical dosage forms, ensuring its quality, efficacy, and safety.

Introduction

Apixaban is an oral, direct, and reversible inhibitor of coagulation factor Xa, widely used for the prevention of stroke and systemic embolism. A stability-indicating assay is essential to demonstrate that the analytical method can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. This document outlines a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this purpose, developed in accordance with International Council for Harmonisation (ICH) guidelines.

The method described is specific, accurate, precise, and robust for the determination of Apixaban and its process-related and degradation impurities.^{[1][2]} Forced degradation studies were performed under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to demonstrate the stability-indicating nature of the method.^{[1][2][3]}

Experimental Protocols

Instrumentation and Chromatographic Conditions

A robust RP-HPLC method has been developed for the analysis of Apixaban.[3][4] The following table summarizes the recommended instrumentation and chromatographic conditions.

Table 1: HPLC Chromatographic Conditions

Parameter	Recommended Conditions
Instrument	High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
Column	Zorbax C18 (150 mm x 4.6 mm, 5µm particle size) or equivalent
Mobile Phase	Ammonium Formate Buffer: Acetonitrile (65:35 v/v)
Flow Rate	1.0 mL/min
Column Temperature	35°C[1][2]
Detection Wavelength	225 nm[1][2] or 220 nm[4]
Injection Volume	10 µL
Run Time	40 minutes[1][2]
Diluent	Water: Acetonitrile[4]

Preparation of Solutions

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Apixaban reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

Sample Solution (for Tablets):

- Weigh and finely powder not fewer than 20 tablets.
- Transfer a portion of the powder equivalent to a single dose of Apixaban into a suitable volumetric flask.

- Add a portion of the diluent, sonicate to dissolve, and dilute to volume with the diluent.
- Filter the solution through a 0.45 µm nylon filter before injection.

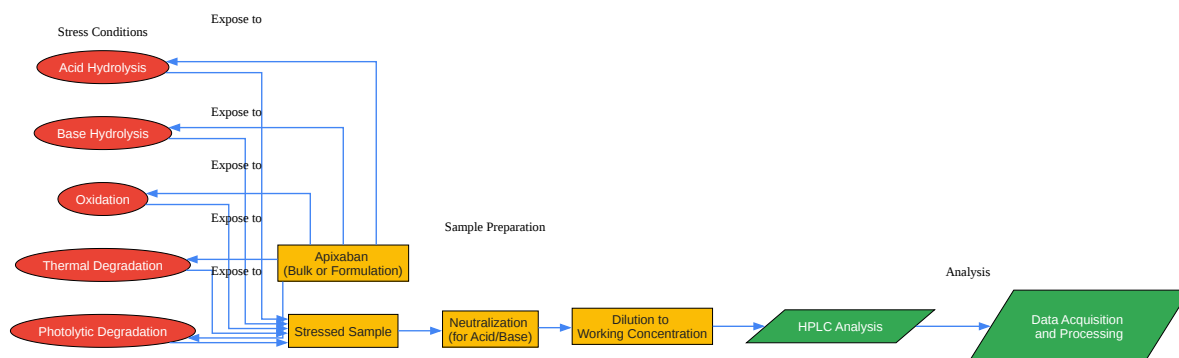
Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.^[1] The following conditions are recommended:

Table 2: Forced Degradation Conditions

Stress Condition	Protocol
Acid Hydrolysis	Treat Apixaban solution with 1 M HCl at 60°C for 24 hours. ^[1] Neutralize the solution before injection.
Base Hydrolysis	Treat Apixaban solution with 1 M NaOH at 60°C for 2 hours. ^[1] Neutralize the solution before injection.
Oxidative Degradation	Treat Apixaban solution with 15% v/v H ₂ O ₂ at room temperature for 24 hours. ^[1]
Thermal Degradation	Expose solid Apixaban to a temperature of 105°C for 7 days. ^[1]
Photolytic Degradation	Expose Apixaban solution to UV light (1.2 million lux hours). ^[1]

Workflow for Forced Degradation and Analysis:



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Caption: Workflow for subjecting Apixaban to forced degradation and subsequent HPLC analysis.

Data Presentation

The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation and the specificity of the method.

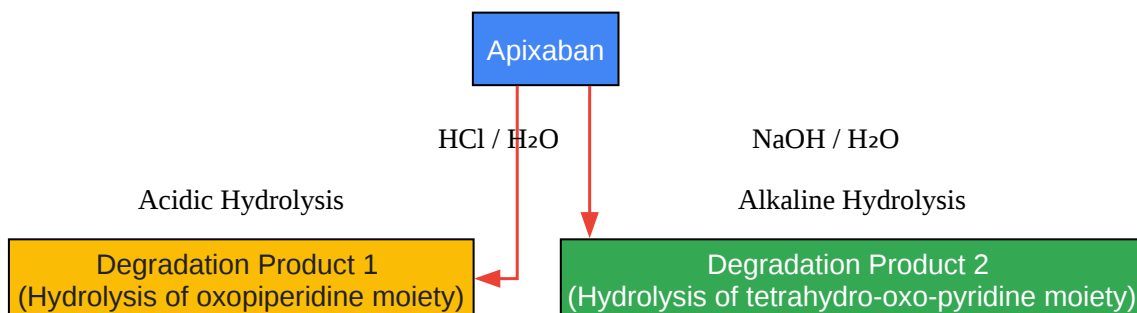
Table 3: Summary of Forced Degradation Results

Stress Condition	% Degradation of Apixaban	Observations
Acid Hydrolysis (1 M HCl, 60°C, 24h)	~12% ^[4]	Significant degradation observed with the formation of degradation products.
Base Hydrolysis (1 M NaOH, 60°C, 2h)	Stable ^[4]	Minimal to no degradation observed.
Oxidative Degradation (15% H ₂ O ₂ , RT, 24h)	Stable ^[5]	Apixaban is stable under oxidative conditions.
Thermal Degradation (105°C, 7 days)	Stable ^[4]	No significant degradation observed.
Photolytic Degradation (1.2 million lux hours)	Stable ^[4]	No significant degradation observed.

Note: The percentage of degradation can vary based on the exact experimental conditions.

Degradation Pathway

Under hydrolytic stress conditions, Apixaban primarily degrades via hydrolysis of the amide moieties. The major degradation pathways involve the hydrolysis of the oxopiperidine and the tetrahydro-oxo-pyridine moieties.^{[5][6]}



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Caption: Simplified degradation pathway of Apixaban under hydrolytic stress conditions.

Method Validation

The developed RP-HPLC method should be validated according to ICH guidelines (Q2(R1)).

The validation parameters include:

- **Specificity:** The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The forced degradation studies confirm the specificity.
- **Linearity:** The method should be linear over a specified concentration range. A correlation coefficient (r^2) of >0.999 is typically required.
- **Accuracy:** The closeness of the test results obtained by the method to the true value, usually determined by recovery studies.
- **Precision:**
 - **Repeatability (Intra-day precision):** The precision under the same operating conditions over a short interval of time.
 - **Intermediate Precision (Inter-day precision):** Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
- **Robustness:** The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[\[4\]](#)

Table 4: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of replicate injections	$\leq 2.0\%$

Conclusion

The provided application notes and protocols describe a robust and reliable stability-indicating RP-HPLC method for the analysis of Apixaban. This method is suitable for routine quality control analysis and stability studies of Apixaban in both bulk drug and pharmaceutical formulations. The detailed protocols for forced degradation studies and the summary of expected results provide a solid foundation for researchers and scientists in the field of drug development and analysis.

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